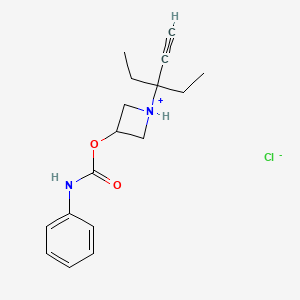![molecular formula C10H12N2O10 B15344279 2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid CAS No. 37034-47-2](/img/structure/B15344279.png)
2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid is a chemical compound with the molecular formula C10H12N2O10. It is known for its complex structure, which includes multiple carboxyl and oxalyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid typically involves the reaction of ethylenediamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxalyl derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent to bind metal ions.
Biology: The compound is used in biological studies to investigate the effects of metal ion chelation on biological systems.
Industry: The compound is used in industrial processes that require the binding and removal of metal ions.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This property is particularly useful in applications where the removal of metal ions is desired.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): A chelating agent with a simpler structure and lower metal-binding capacity.
Uniqueness
What sets 2,2’,2’‘,2’‘’-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid apart from these similar compounds is its unique structure, which provides specific binding properties and reactivity. This makes it particularly useful in applications where precise control over metal ion binding is required.
Eigenschaften
CAS-Nummer |
37034-47-2 |
|---|---|
Molekularformel |
C10H12N2O10 |
Molekulargewicht |
320.21 g/mol |
IUPAC-Name |
2-[[2-[bis(carboxymethyl)amino]-2-oxoacetyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H12N2O10/c13-5(14)1-11(2-6(15)16)9(21)10(22)12(3-7(17)18)4-8(19)20/h1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
WTEJYHLVDVMUMY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)N(CC(=O)O)C(=O)C(=O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



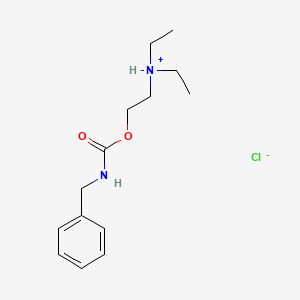
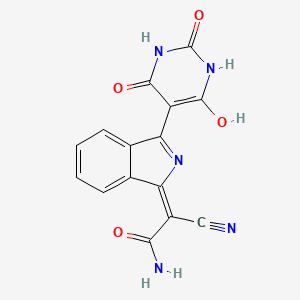
![4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)
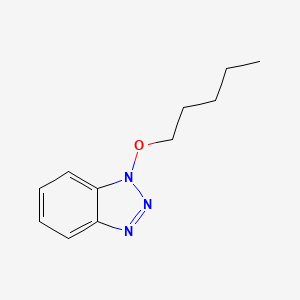
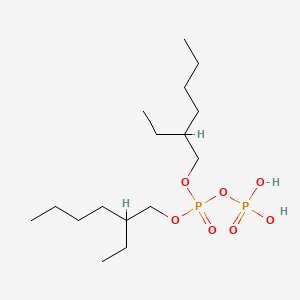
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl][2-(2-cyanoethoxy)ethyl]amino]-](/img/structure/B15344248.png)
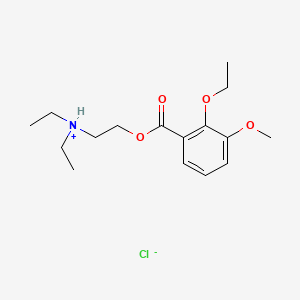
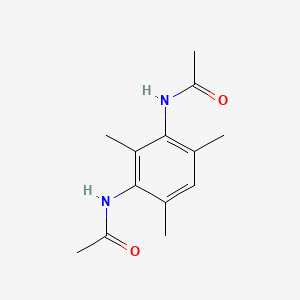
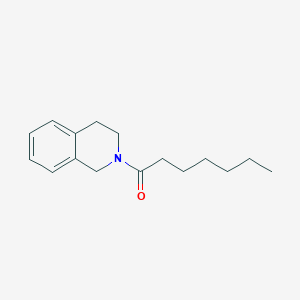
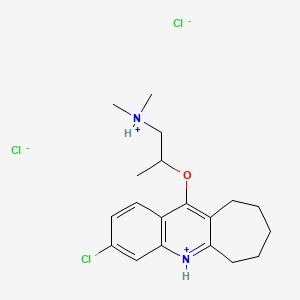
![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
